Ethyl 2-[[2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.: 625377-49-3
Cat. No.: VC21501897
Molecular Formula: C23H22F3N3O3S2
Molecular Weight: 509.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 625377-49-3 |
|---|---|
| Molecular Formula | C23H22F3N3O3S2 |
| Molecular Weight | 509.6g/mol |
| IUPAC Name | ethyl 2-[[2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C23H22F3N3O3S2/c1-2-32-22(31)19-13-5-3-4-6-17(13)34-21(19)29-18(30)11-33-20-14(10-27)15(23(24,25)26)9-16(28-20)12-7-8-12/h9,12H,2-8,11H2,1H3,(H,29,30) |
| Standard InChI Key | UMIKUHDQCCUVIS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=C(C(=CC(=N3)C4CC4)C(F)(F)F)C#N |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=C(C(=CC(=N3)C4CC4)C(F)(F)F)C#N |
Introduction
Ethyl 2-[[2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. It belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities. This compound is particularly noteworthy for its structural features, including a tetrahydro-benzothiophene core and multiple functional groups that may contribute to its pharmacological properties.
Synthesis and Chemical Reactions
The synthesis of Ethyl 2-[[2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step reactions that incorporate various reagents and conditions. These reactions often require careful control of conditions such as temperature and pH to optimize yields and minimize side products.
Biological Activity and Potential Applications
This compound's unique structure suggests potential interactions with various biological targets. The presence of the pyridine and thiophene moieties indicates possible interactions with enzymes or receptors involved in various biochemical pathways. Research indicates that compounds with similar structures exhibit activities such as anti-inflammatory and enzyme inhibition, although specific biological activities of this compound require further investigation.
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